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Compound of Interest

Compound Name: 5-(m-Tolyl)nicotinic acid

CAS No.: 887973-34-4

Cat. No.: B1360873

Get Quote

Nicotinic acid, also known as niacin or Vitamin B3, is an essential human nutrient with a well-

established role in cellular metabolism.[1] In pharmacological doses, it has been a cornerstone

in the management of lipid disorders for decades.[2] Its primary mechanism in this context

involves reducing the production of triglycerides and very low-density lipoprotein (VLDL), which

subsequently lowers low-density lipoprotein (LDL) cholesterol while increasing high-density

lipoprotein (HDL) cholesterol.[1][3]

Despite its efficacy, the clinical use of nicotinic acid is often limited by undesirable side effects,

most notably cutaneous flushing.[2] This limitation has spurred significant interest in developing

novel derivatives that retain or enhance the therapeutic benefits while mitigating adverse

effects. Furthermore, research has revealed that the nicotinic acid scaffold is a "privileged

structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological

activities, including anti-inflammatory, analgesic, antimicrobial, and anti-tuberculosis effects.[4]

[5][6] This guide explores the journey from the foundational nicotinic acid molecule to the

rational design and synthesis of next-generation therapeutic candidates.
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Section 1: Therapeutic Targets and Mechanistic
Insights
The therapeutic diversity of nicotinic acid derivatives stems from their ability to interact with

multiple biological targets. Understanding these pathways is critical for rational drug design.

Lipid Metabolism: The GPR109A Pathway
The primary lipid-lowering effects of nicotinic acid are mediated through the activation of the G

protein-coupled receptor GPR109A (also known as HM74A or PUMA-G) expressed on

adipocytes. This interaction inhibits adenylate cyclase, leading to a decrease in cyclic AMP

(cAMP) levels and subsequent reduction in the activity of hormone-sensitive lipase. This

cascade ultimately decreases the mobilization of free fatty acids (FFAs) from adipose tissue to

the liver, reducing the substrate available for triglyceride and VLDL synthesis.[3]
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Caption: Simplified GPR109A signaling pathway for lipid modulation.

Inflammation and Analgesia
Several novel nicotinic acid derivatives have demonstrated potent anti-inflammatory and

analgesic properties.[7][8] The mechanism often involves the inhibition of key inflammatory

mediators. For instance, certain derivatives have been shown to suppress the production of

tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7] The evaluation of these

compounds frequently involves assessing their ability to inhibit cyclooxygenase (COX)

enzymes (COX-1 and COX-2) or inducible nitric oxide synthase (iNOS), which are central to

the inflammatory cascade.[5]

Antimicrobial Activity
The pyridine nucleus of nicotinic acid serves as a valuable pharmacophore for developing

antimicrobial agents. Synthetic derivatives, particularly acylhydrazone and 1,3,4-oxadiazoline

scaffolds, have shown promising activity against a range of bacterial and fungal pathogens.[9]

The mechanism of action is often multifaceted, but can involve the disruption of microbial cell

wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication. The

structure-activity relationship (SAR) is crucial here, as minor chemical modifications can

significantly alter the antimicrobial spectrum and potency.[9]

Section 2: Rational Drug Design and Lead
Optimization
The development of novel derivatives is a systematic process that integrates chemical

synthesis with biological evaluation. The goal is to optimize the therapeutic index by enhancing

efficacy and minimizing toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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